molecular formula C19H22N2O4S B4264345 4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B4264345
M. Wt: 374.5 g/mol
InChI Key: RYCHQYFYUYUXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound with a molecular structure designed for specific biochemical interactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves a series of reactions. Typically, the process begins with the preparation of intermediates, such as the formation of thienylamine derivatives, followed by coupling reactions to attach the isopropylphenyl and aminocarbonyl groups. These steps often require controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction pathways to maximize efficiency and reduce costs. This can include the use of continuous flow reactors, where reaction conditions can be tightly controlled and scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo a variety of chemical reactions including:

  • Oxidation: This reaction often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: This involves nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions: Reagents such as acids, bases, oxidizing and reducing agents are commonly used. The conditions typically include controlled temperature and pH levels to drive the reactions to completion.

Major Products Formed: Depending on the specific reactions, products can include oxidized derivatives, reduced amines, or substituted phenyl-thienyl compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

Biology: Its derivatives may serve as ligands in biochemical assays to study enzyme interactions or protein binding.

Industry: Can be used in materials science for the creation of novel polymers or as a catalyst in various chemical processes.

Mechanism of Action

4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid interacts with biological molecules through various mechanisms:

  • Molecular Targets: It may bind to specific proteins or enzymes, affecting their activity or function.

  • Pathways Involved: The compound can modulate biochemical pathways, potentially influencing metabolic processes, signal transduction, or gene expression.

Comparison with Similar Compounds

  • 4-{[3-(aminocarbonyl)-4-(phenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

  • 4-{[3-(aminocarbonyl)-4-(4-methylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Both of these compounds may share similarities in their thienyl and aminocarbonyl structures but differ in their phenyl group substitutions, which can significantly alter their chemical reactivity and biological activity.

Properties

IUPAC Name

4-[[3-carbamoyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-10(2)12-4-6-13(7-5-12)16-11(3)26-19(17(16)18(20)25)21-14(22)8-9-15(23)24/h4-7,10H,8-9H2,1-3H3,(H2,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCHQYFYUYUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 3
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.